REACTION_CXSMILES
|
C(OC=C)(=O)C.C1(=O)OC(=O)C=C1.[Na+].[Cl-:15].[CH2:16]([CH:18]1[O:20][CH2:19]1)[Cl:17].[OH-:21].[Na+]>O>[CH2:16]([CH:18]1[O:20][CH2:19]1)[Cl:17].[Cl:15][C:16]([Cl:17])([OH:21])[CH2:18][CH3:19] |f:2.3,5.6|
|
Name
|
acrylic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to 80°-85° C. for about 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC)(O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |